Methyl 2-{[(3-methylisoxazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE typically involves the reaction of 2-aminobenzoic acid with 3-methyl-1,2-oxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the carboxylic acid chloride group of 3-methyl-1,2-oxazole-5-carboxylic acid chloride. The resulting product is then esterified using methanol and a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the oxazole ring.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the oxazole ring.
Scientific Research Applications
METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions with target molecules, leading to modulation of their activity. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE: Similar structure with slight variations in the position of functional groups.
2-[METHYL(3-METHYL-1,2-OXAZOLE-5-)AMIDO]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
METHYL 2-(3-METHYL-1,2-OXAZOLE-5-AMIDO)BENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the oxazole ring and the ester group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-11(19-15-8)12(16)14-10-6-4-3-5-9(10)13(17)18-2/h3-7H,1-2H3,(H,14,16) |
InChI Key |
NEMGTODRCWDDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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